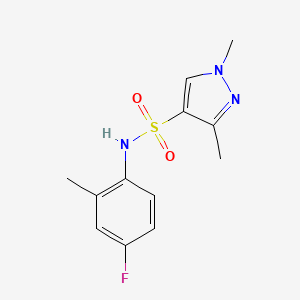
N-phenyl-4-(2-propyn-1-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-phenyl-4-(2-propyn-1-yloxy)benzamide” is a chemical compound. It has been evaluated as a microtubule-targeting agent in drug-resistant cancer cells, displaying HDAC inhibitory response .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical processes. One of the methods involves the design and synthesis of N-phenyl-4-(2-phenylsulfonamido)-benzamides as microtubule-targeting agents in drug-resistant cancer cells . Another method involves the synthesis of benzamides through direct condensation of carboxylic acids and amines .Molecular Structure Analysis
The molecular formula of “this compound” is C18H17NO2 . The average mass is 279.333 Da and the monoisotopic mass is 279.125916 Da .Chemical Reactions Analysis
“this compound” has been used in the design and synthesis of microtubule-targeting agents in drug-resistant cancer cells . It has also been used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .Mecanismo De Acción
Direcciones Futuras
“N-phenyl-4-(2-propyn-1-yloxy)benzamide” shows promising anticancer activity and may be a promising candidate to overcome drug resistance in cancer cells . These findings may lead to a new type of structural motif for future development of drugs that could overcome acquired resistance to microtubule-targeting agents .
Propiedades
IUPAC Name |
N-phenyl-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-12-19-15-10-8-13(9-11-15)16(18)17-14-6-4-3-5-7-14/h1,3-11H,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHIJAGRJZIIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B5470283.png)
![(2S)-2-[(2-cyclopentyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)amino]-4-(methylthio)-1-butanol dihydrochloride](/img/structure/B5470288.png)
![1-({2-[(2,4-DICHLOROBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 2,4-DICHLOROBENZOATE](/img/structure/B5470295.png)
![6-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}hexanoic acid](/img/structure/B5470300.png)
![3-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5470308.png)
![4-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5470314.png)
![(3aS,6aS)-5-ethyl-6-oxo-2-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5470319.png)

![(5Z)-3-(4-Nitrophenyl)-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-4-one](/img/structure/B5470354.png)
![2-(2,5-dichlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B5470377.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylsulfonyl)-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5470381.png)

![3-[3-(4-methoxy-1-naphthyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5470383.png)
![(2Z)-N-[2-(azepan-1-yl)ethyl]-2-hydroxyiminoacetamide](/img/structure/B5470390.png)
